2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide
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Overview
Description
2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with difluoro groups and a tetrahydropyrazolo[1,5-a]pyridine moiety
Mechanism of Action
Target of Action
The compound “2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide” belongs to the class of pyrazolo[1,5-a]pyridines . Compounds in this class have been found to interact with various biological targets, including enzymes, receptors, and proteins .
Biochemical Pathways
Pyrazolo[1,5-a]pyridine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The pharmacokinetic properties of a drug can be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
Based on its structural class, it may have potential therapeutic effects .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the tetrahydropyrazolo[1,5-a]pyridine core: This can be achieved through a 1,3-dipolar cycloaddition reaction involving a sydnone and a propargylic acid amide.
Introduction of the difluoro groups: The difluoro groups are usually introduced via electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with benzamide: The final step involves coupling the tetrahydropyrazolo[1,5-a]pyridine intermediate with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst or LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazolo derivatives.
Scientific Research Applications
2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzamide: Lacks the tetrahydropyrazolo[1,5-a]pyridine moiety.
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide: Lacks the difluoro groups.
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives: Various substitutions on the pyrazole ring.
Uniqueness
2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide is unique due to the combination of difluoro groups and the tetrahydropyrazolo[1,5-a]pyridine moiety, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2,6-difluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O/c16-11-4-3-5-12(17)14(11)15(21)18-8-10-9-19-20-7-2-1-6-13(10)20/h3-5,9H,1-2,6-8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEJPCAIJHROFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=C(C=CC=C3F)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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